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Compound of Interest

Compound Name: Diisooctyl adipate

Cat. No.: B073825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Diisooctyl adipate (DIOA), commonly referred to as di(2-ethylhexyl) adipate (DEHA), is a

plasticizer extensively utilized in the production of flexible polyvinyl chloride (PVC) films for food

packaging. Its primary function is to impart flexibility and durability to the packaging material,

particularly at low temperatures. While DIOA is valued for its technical properties, its potential

to migrate from packaging into foodstuffs has been a subject of scientific investigation and

regulatory oversight. These application notes provide a comprehensive overview of the use of

DIOA in food contact materials, including its regulatory status, migration data, and detailed

protocols for its analysis.

Regulatory Status
The use of DIOA in food contact materials is regulated by governmental bodies to ensure

consumer safety.

In the European Union, the specific migration limit (SML) for DEHA is 18 mg/kg of food. This

limit is established to restrict the amount of the substance that can transfer from the

packaging to the food.

In the United States, the Food and Drug Administration (FDA) lists di(2-ethylhexyl) adipate

as an indirect food additive permitted for use in food contact applications under specific
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conditions outlined in the Code of Federal Regulations (CFR), Title 21.

Applications in Food Contact Materials
DIOA is a preferred plasticizer in food packaging for several reasons:

Low-Temperature Flexibility: It maintains the flexibility of packaging films even at refrigeration

and freezing temperatures, preventing the material from becoming brittle and cracking.

Clarity: It contributes to the transparency of PVC films, allowing consumers to view the

packaged food product.

Compatibility: DIOA is highly compatible with PVC and other polymers used in food

packaging.

Common applications include cling films for wrapping fresh meat, poultry, cheese, and

prepared foods.

Quantitative Data on Migration
The migration of DIOA from food contact materials into food is influenced by several factors,

including the fat content of the food, temperature, and contact time. The following tables

summarize quantitative data from various studies on the migration of DEHA from PVC films into

different food types and simulants.
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Food Type
Contact Time &
Temperature

Migration Level
(mg/kg)

Reference

Uncooked Meat &

Poultry
Retail storage 1.0 - 72.8 [1]

Cooked Chicken

Portions
Retail storage 9.4 - 48.6 [1]

Cheese Retail storage 27.8 - 135.0 [1]

Baked Goods &

Sandwiches
Retail storage 11 - 212 [1]

Fruit & Vegetables Retail storage < 2.0 [1]

Hard Cheese

(Kefalotyri)

240 hours under

refrigeration
345.4 (18.9 mg/dm²)

Hard Cheese (Edam)
240 hours under

refrigeration
222.5 (12.2 mg/dm²)

Soft Cheese (Feta)
240 hours under

refrigeration
133.9 (7.3 mg/dm²)

Ham Sausage 4 months
~6.8% of initial

amount in film
[2]

Experimental Protocols
Protocol 1: Determination of DIOA Migration into Fatty
Food Simulants (e.g., Olive Oil)
This protocol describes a standard method for quantifying the migration of DIOA from a plastic

food contact material into a fatty food simulant.

1. Materials and Equipment:

Food contact material (e.g., PVC film)

Olive oil (as fatty food simulant)
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Migration cells or glass containers with lids

Incubator or oven

Gas chromatograph with mass spectrometer (GC-MS)

Hexane (analytical grade)

Sodium sulfate (anhydrous)

DIOA analytical standard

Volumetric flasks, pipettes, and syringes

2. Sample Preparation:

Cut a precise surface area of the food contact material (e.g., 1 dm²).

Place the sample in a migration cell or glass container.

Add a known volume of olive oil to achieve a specific surface area to volume ratio (e.g., 6

dm²/L).

Seal the container to prevent evaporation.

3. Migration Test:

Incubate the samples under controlled conditions that simulate the intended use (e.g., 10

days at 40°C for long-term storage at room temperature).

4. Sample Extraction:

After the incubation period, remove the food contact material sample.

Take a known aliquot of the olive oil.

Perform a liquid-liquid extraction with hexane to isolate the DIOA.

Dry the hexane extract with anhydrous sodium sulfate.
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Concentrate the extract to a known volume.

5. GC-MS Analysis:

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

Injection: Splitless injection of 1 µL of the extract.

Oven Temperature Program:

Initial temperature: 60°C, hold for 1 minute.

Ramp to 280°C at 10°C/minute.

Hold at 280°C for 10 minutes.

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantification, using

characteristic ions for DIOA.

Quantification: Prepare a calibration curve using DIOA analytical standards in hexane.

Calculate the concentration of DIOA in the olive oil based on the calibration curve.

Protocol 2: Analysis of DIOA in a Solid Food Matrix (e.g.,
Cheese)
This protocol outlines the procedure for extracting and quantifying DIOA from a solid, fatty food

matrix.

1. Materials and Equipment:

Cheese sample in contact with PVC film

Homogenizer or blender

Hexane and acetonitrile (analytical grade)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)

Rotary evaporator

GC-MS system

DIOA analytical standard

2. Sample Preparation and Extraction:

Take a representative sample of the cheese, avoiding the outer surface that was not in direct

contact with the film.

Homogenize the cheese sample.

Extract a known weight of the homogenized cheese with a mixture of hexane and

acetonitrile.

Separate the hexane layer containing the fat and DIOA.

3. Clean-up:

Pass the hexane extract through an activated SPE cartridge to remove interfering lipids.

Elute the DIOA from the cartridge with a suitable solvent.

Concentrate the eluate using a rotary evaporator.

4. GC-MS Analysis:

Follow the GC-MS analysis parameters as described in Protocol 1.

Quantify the DIOA concentration against a calibration curve prepared with standards in the

final solvent.

Potential Toxicological Pathways
While the acute toxicity of DIOA is low, its potential long-term effects, particularly as an

endocrine disruptor, are a subject of ongoing research. Some plasticizers have been shown to
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interact with nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors

(PPARs). The following diagram illustrates a generalized potential pathway for endocrine

disruption by plasticizers.
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Caption: Generalized pathway for potential endocrine disruption by DIOA.
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Experimental Workflow
The following diagram outlines the general workflow for the analysis of DIOA migration from

food contact materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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